Product packaging for Triphenylsilane(Cat. No.:CAS No. 789-25-3)

Triphenylsilane

Cat. No.: B1312308
CAS No.: 789-25-3
M. Wt: 259.4 g/mol
InChI Key: BZLZKLMROPIZSR-UHFFFAOYSA-N
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Description

Significance and Multifaceted Roles in Organic Synthesis

Triphenylsilane's significance stems from its broad applicability in numerous synthetic transformations. It serves as a key reagent in reactions such as hydrosilylation, deoxygenation, and reductions of various functional groups. guidechem.commsu.edu

Hydrosilylation Reactions: This process involves the addition of the Si-H bond across a multiple bond, such as an alkene or alkyne. msu.edumdpi.com this compound is instrumental in the synthesis of enolsilanes and can be used in transition metal-catalyzed hydrosilylation reactions. msu.edualfa-chemistry.com For instance, rhodium-catalyzed hydrosilylation of alkynes with this compound can proceed with high selectivity. msu.edu Photoinduced hydrosilylation using this compound has also been explored, where the substitution of the Si-H bond with phenyl groups enhances the reaction's yield. nih.gov

Reductions: this compound is a highly effective reducing agent, often surpassing trialkylsilanes in its efficiency for reducing organic halides. alfa-chemistry.com It exhibits notable selectivity in the reduction of cyclic hemiacetals and the conversion of O-acetyl furanoses and pyranoses into deoxy sugars. msu.edualfa-chemistry.com In combination with trifluoroacetic acid, it can be used for the ionic deoxygenation of tertiary alcohols. msu.edu Furthermore, it is employed in the reduction of esters, xanthates, and polychloroalkanes. guidechem.commsu.edu

Protecting Group Chemistry: The triphenylsilyl group, derived from this compound, serves as a robust protecting group for alcohols. Triphenylsilyl ethers are significantly more stable towards acidic hydrolysis compared to their trimethylsilyl (B98337) (TMS) ether counterparts, offering a strategic advantage in multi-step syntheses. msu.edualfa-chemistry.com

Radical Reactions: this compound can function as a substitute for tri-n-butyltin hydride in free-radical reactions. gelest.comresearchgate.net It participates in radical-chain reductive alkylations of electron-rich alkenes. ucl.ac.ukrsc.org The triphenylsilyl radical can be generated under thermal conditions, for example, in the reaction with benzophenone (B1666685). cdnsciencepub.com

Lewis Acid Catalysis: Recent research has highlighted the Lewis acidic character of this compound. It can catalyze the ring-opening of epoxides with alcohols to produce β-alkoxy alcohols under nearly neutral conditions. researchgate.netresearchgate.net

Table 1: Selected Applications of this compound in Organic Synthesis

Reaction Type Substrate Product Catalyst/Conditions
Hydrosilylation Alkynes Enolsilanes Rhodium catalyst
Reduction O-acetyl furanoses Deoxy sugars Radical initiator (DTBP)
Deoxygenation Tertiary alcohols Alkanes Trifluoroacetic acid
Protecting Group Alcohols Triphenylsilyl ethers Acid/Base catalyst
Radical Alkylation Electron-rich alkenes Alkylated products Thiol catalyst
Epoxide Opening Epoxides β-alkoxy alcohols This compound (catalyst)

Comparative Analysis with Related Hydrosilanes in Chemical Transformations

The reactivity of hydrosilanes is significantly influenced by the substituents on the silicon atom. A comparative analysis of this compound with other hydrosilanes, such as triethylsilane and phenylsilane (B129415), reveals important differences in their reactivity and selectivity.

Electronic and Steric Effects: The phenyl groups in this compound are electron-withdrawing, which affects the hydridic character of the Si-H bond. In hydride transfer reactions to carbenium ions, the reactivity of hydrosilanes increases with the number of alkyl groups. For instance, in the series H₃SiHex, H₂SiHex₂, HSiHex₃, the relative reactivities are 1:155:7890. uni-muenchen.de In contrast, the increase in reactivity in the corresponding phenyl series is much smaller (H₃SiPh:H₂SiPh₂:HSiPh₃ = 1:17.2:119). uni-muenchen.de Consequently, trihexylsilane (B1587915) is about two orders of magnitude more reactive than this compound in this context. uni-muenchen.de

The steric bulk of the three phenyl groups in this compound can also influence its reactivity. In some photoinduced hydrosilylation reactions, diphenylsilane (B1312307) was found to be more efficient than this compound due to its lower steric hindrance. nih.govrsc.org

Radical vs. Ionic Pathways: While trialkylsilanes like triethylsilane are excellent for ionic reductions of substrates that can form stable carbenium ions, this compound is a more effective free-radical reducing agent. gelest.comresearchgate.net This difference is attributed to the Si-H bond dissociation energy, which is lower for this compound compared to triethylsilane, making it more suitable for radical-mediated transformations. msu.edu

Selectivity: this compound often demonstrates superior selectivity in certain reactions. For example, in the reduction of enones to ketones, it compares well with tri-n-butyltin hydride. guidechem.com Its ability to selectively reduce certain functional groups while leaving others intact is a significant advantage in complex molecule synthesis.

Table 2: Comparison of Properties for Common Hydrosilanes

Hydrosilane Formula Molecular Weight (g/mol) Boiling Point (°C) Key Characteristics
This compound (C₆H₅)₃SiH 260.41 342.9 Effective radical reducing agent, forms stable protecting groups. msu.edualfa-chemistry.com
Triethylsilane (C₂H₅)₃SiH 116.28 107-108 Strong ionic reducing agent, particularly with acids. gelest.com
Diphenylsilane (C₆H₅)₂SiH₂ 184.31 240-241 Can be more efficient in some photo-hydrosilylations than this compound. nih.gov
Phenylsilane C₆H₅SiH₃ 108.22 119.3 Used in the synthesis of various organosilicon compounds. zmsilane.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H15Si B1312308 Triphenylsilane CAS No. 789-25-3

Properties

InChI

InChI=1S/C18H15Si/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BZLZKLMROPIZSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C18H15Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10883583
Record name Benzene, 1,1',1''-silylidynetris-
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Molecular Weight

259.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless solid; [Aldrich MSDS]
Record name Triphenylsilane
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CAS No.

789-25-3
Record name Triphenylsilane
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Record name Benzene, 1,1',1''-silylidynetris-
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Record name Triphenylsilane
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Record name TRIPHENYLSILANE
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Synthetic Methodologies for Triphenylsilane and Its Derivatives

Established Synthetic Routes and Reaction Conditions

The synthesis of triphenylsilane is well-established, with the Grignard reaction being a prominent method. This process typically involves the reaction of a phenyl Grignard reagent, such as phenylmagnesium bromide, with a silicon halide.

One common approach involves the preparation of phenylmagnesium bromide from bromobenzene (B47551) and magnesium turnings in an ether solvent. This Grignard reagent is then reacted with trichlorosilane (B8805176) (SiHCl₃). The reaction is carefully controlled, often under an inert atmosphere and at reduced temperatures, to manage its exothermic nature. Following the reaction, the crude product is typically purified by reduced pressure distillation and subsequent recrystallization from a solvent like anhydrous ethanol (B145695) to yield pure this compound. A variation of this method involves the reaction of an excess of phenylmagnesium bromide with phenylsilane (B129415) to produce this compound. researchgate.net The use of tetrahydrofuran (B95107) (THF) as a solvent has been shown to be advantageous in these reactions, often leading to higher yields and shorter reaction times compared to diethyl ether. researchgate.net

Another significant synthetic application involving this compound is hydrosilylation, which is the addition of a Si-H bond across a double or triple bond. While this is a reaction of this compound rather than a synthesis of it, the principles are relevant to its chemistry. For instance, this compound is used in the hydrosilylation of alkenes, alkynes, and carbonyls, often mediated by transition metal catalysts. prepchem.com

The table below summarizes a typical Grignard-based synthesis of this compound.

StepReagents & ConditionsPurpose
1Magnesium turnings, ether, bromobenzene, 1,2-dibromoethane (B42909) (initiator)Formation of phenylmagnesium bromide (Grignard reagent). The reaction is controlled below 80°C.
2Phenylmagnesium bromide, ether, trichlorosilane, ice water bathReaction of the Grignard reagent with trichlorosilane to form crude this compound.
320% sulfuric acidWorkup and separation of the organic phase.
4Reduced pressure distillationIsolation of crude this compound.
5Anhydrous ethanol, 40°C then cooling to -10°CRecrystallization to obtain pure this compound crystals.

Synthesis of Functionalized this compound Analogues

The functionalization of the this compound scaffold allows for the tuning of its electronic and steric properties, leading to a wide range of applications.

(Chloromethyl)(triphenyl)silane (B1606326) is a valuable derivative where one of the phenyl groups is replaced by a chloromethyl group. This introduces a reactive site for further functionalization.

A documented synthesis of (chloromethyl)(triphenyl)silane involves the reaction of (chloromethyl)trichlorosilane (B74141) with phenyllithium (B1222949) in a cyclohexane-ether solvent mixture. The reaction is conducted at low temperatures (below 15°C) under a nitrogen atmosphere. After the reaction, any excess phenyllithium is quenched, and the product is isolated and purified by recrystallization from cyclohexane. prepchem.com

The reactivity of (chloromethyl)(triphenyl)silane is primarily dictated by the chloromethyl group. This group serves as a reactive site for nucleophilic substitution reactions, allowing for the introduction of various functionalities. The bulky triphenylsilyl group provides steric hindrance, which can influence the regioselectivity and stereoselectivity of these reactions.

Starting MaterialReagentSolventKey ConditionsProduct
(Chloromethyl)trichlorosilanePhenyllithiumCyclohexane-etherBelow 15°C, N₂ atmosphere(Chloromethyl)(triphenyl)silane prepchem.com

The synthesis of triphenylsilanes with substituents at the ortho positions of the phenyl rings creates unique, propeller-shaped molecules with potential applications in host-guest chemistry and as tridentate Lewis acids.

The synthesis of these derivatives often starts from precursors like tris(2-bromophenyl)fluorosilane. rsc.orgrsc.org These precursors can be synthesized from 1,2-dibromobenzene. rsc.org The ortho-halogenated triphenylsilanes can then undergo further reactions, such as lithiation followed by reaction with various electrophiles, to introduce a range of functional groups at the ortho positions. An improved synthetic protocol for donor-free tris(2-lithiophenyl)silanes has been described, which is crucial for the synthesis of these functionalized molecules. rsc.orgrsc.org These ortho-substituted triphenylsilanes can be designed to have specific cavities and can be functionalized with Lewis-acidic groups. rsc.orgrsc.org

(Chloromethyl)(triphenyl)silane Synthesis and Reactivity

Formation and Reactivity of Triphenylsilyllithium and Related Organometallic Species

Triphenylsilyllithium is a key organometallic reagent derived from this compound. It is typically formed by the cleavage of a Si-Si bond in hexaphenyldisilane (B72473) with lithium metal or by the reaction of this compound with a strong base like butyllithium.

Triphenylsilyllithium is a powerful nucleophile and has been shown to react with a wide variety of electrophiles. Its reactivity has been extensively studied. For example, it can cleave diphenyl sulfone to form phenyllithium and triphenyl(phenylsulfonyl)silane. researchgate.net It also undergoes alkylation reactions with trialkyl phosphates to yield alkyltriphenylsilanes in high yields. researchgate.netacs.org

The reactivity of triphenylsilyllithium is also demonstrated in its reactions with cyclic ethers like tetrahydrofuran, where it acts as a nucleophile to open the ring. rsc.org Furthermore, it reacts rapidly with acidic hydrocarbons such as 9-methylfluorene. rsc.org The large steric bulk of the triphenylsilyl group can influence the reaction pathway, as seen in its reactions with esters, where it can favor alkylation over other potential reaction pathways. acs.org

Reactivity Profiles and Mechanistic Elucidation of Triphenylsilane Transformations

Reductive Capabilities of Triphenylsilane

This compound's ability to donate a hydride (H⁻) or a hydrogen radical (H•) makes it a valuable reagent for the reduction of various functional groups. guidechem.comgelest.com Depending on the reaction conditions and the substrate, this compound can operate through either an ionic or a free-radical mechanism. gelest.comgelest.com

Deoxygenation Reactions of Esters and Alcohols

This compound is an effective reagent for the deoxygenation of alcohols, typically after their conversion to esters. Under radical conditions, esters can be reduced to the corresponding hydrocarbons. msu.eduoup.com This transformation is generally carried out at elevated temperatures in the presence of a radical initiator, such as 1,1-di-tert-butyl peroxide (DTBP). msu.edu Acetate esters are often preferred for this reaction, showing high yields for primary, secondary, and tertiary alcohols. msu.edu The reaction is also applicable to the deoxygenation of carbohydrates, converting O-acetylated furanoses and pyranoses into deoxy sugars. guidechem.commsu.edu

In some cases, this compound can be used in combination with a protic acid like trifluoroacetic acid for the ionic deoxygenation of tertiary alcohols. msu.eduthieme-connect.de

Substrate TypeReagentsConditionsProductYield (%)
Acetate EstersThis compound, DTBP140 °CHydrocarbonHigh
O-AcetylfuranosesThis compound, DTBP140 °CDeoxy Sugar66
O-AcetylpyranosesThis compound, DTBP140 °CDeoxy Sugar70
Tertiary AlcoholsThis compound, Trifluoroacetic Acid-Hydrocarbon-
Data derived from multiple sources. guidechem.commsu.edu

Reduction of Organic Halides and Dehalogenation Processes

This compound is a more effective radical-based reducing agent for organic halides than trialkylsilanes and compares favorably with tri-n-butyltin hydride. guidechem.comgelest.com The reduction of alkyl halides can be promoted by a thiol-triphenylsilane combination, which facilitates dehalogenation. msu.eduucl.ac.uk This method has been shown to be effective for primary, secondary, and tertiary alkyl halides. ucl.ac.uk The mechanism involves the thiol acting as a polarity-reversal catalyst. ucl.ac.ukresearchgate.net

Furthermore, a catalytic system using osmium hydrides with a stoichiometric amount of this compound has been developed for defluorination. msu.edu

SubstrateReagentsKey Features
Alkyl HalidesThis compound, ThiolThiol acts as a polarity reversal catalyst.
PerhaloalkanesThis compoundRadical-based reduction.
Alkyl HalidesOsmium Hydrides, this compoundCatalytic defluorination.
This table summarizes findings on the reduction of organic halides. gelest.commsu.eduucl.ac.ukresearchgate.net

Selective Reduction of Oxygen-Containing Heterocycles

This compound demonstrates notable selectivity in the reduction of certain oxygen-containing heterocycles. For instance, it shows good selectivity in the reduction of cyclic hemiacetals. guidechem.com This has been applied in the synthesis of complex molecules, such as the stereoselective reduction of a transient N-acyl iminium ion in a pyrrolidine (B122466) ring system, where the bulky nature of this compound directs the hydride attack. clockss.org Additionally, O-acetylated furanoses and pyranoses can be converted to their corresponding deoxy sugars. guidechem.commsu.edu

Hydride Transfer Mechanisms to Carbenium Ions

This compound can act as a hydride donor to stable carbenium ions, a process that is central to its ionic reduction capabilities. gelest.comgelest.com The reaction generally follows a second-order rate law and is believed to proceed through a polar mechanism involving the rate-determining formation of a silicenium ion. scispace.com Kinetic studies have shown that the rates of hydride transfer from various hydrosilanes to diarylcarbenium ions are largely independent of solvent polarity. scispace.com The reactivity of silanes in these transfers is influenced by the substituents on the silicon atom. For instance, in the phenyl-substituted series, the reactivity increases in the order: phenylsilane (B129415) < diphenylsilane (B1312307) < this compound. thieme-connect.descispace.com However, this increase is less pronounced than in the corresponding alkylsilane series. scispace.com The stereochemistry of this hydride transfer has also been investigated, with evidence suggesting that the reaction can proceed with retention of configuration at a chiral silicon center, implying a four-center transition state. mdma.ch

Hydrosilylation Chemistry Catalyzed by this compound

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a significant application of this compound, particularly in transition metal-mediated processes. msu.edu

Transition Metal-Mediated Hydrosilylation of Unsaturated Substrates

This compound is a common reagent in the transition metal-catalyzed hydrosilylation of alkenes, alkynes, and carbonyls. msu.edu Various transition metals, including platinum, palladium, and nickel, have been employed as catalysts. msu.eduvulcanchem.comresearchgate.netrsc.org The choice of catalyst, substrate, and solvent can influence the regio- and stereoselectivity of the reaction, leading to different vinylsilane isomers (β-(E), β-(Z), or α-substituted). msu.edu For example, high selectivity for β-(E)-vinylsilanes from terminal alkynes can be achieved using a Pt(DVDS)/P(i-BuNCH₂CH₂)₃N catalyst system with this compound. msu.eduacs.org

In the case of α,β-unsaturated carbonyls, treatment with this compound and Karstedt's catalyst can selectively yield triphenylsilyl enol ethers. msu.edu Palladium-catalyzed carbocyclization of tetraenes also proceeds rapidly with this compound. msu.eduacs.org Nickel-catalyzed hydrosilylation of unconjugated enones using this compound derivatives has also been reported. vulcanchem.com

Catalyst SystemUnsaturated SubstrateProductSelectivity/Yield
Pt(DVDS)/P(i-BuNCH₂CH₂)₃NTerminal Alkynesβ-(E)-vinylsilanes97-99% selectivity, 76-98% yield
Karstedt's Catalystα,β-Unsaturated CarbonylsTriphenylsilyl enol ethersSelective conversion
Palladium CatalystTetraenesCarbocyclization productRapid reaction
Nickel(II) ChlorideUnconjugated Enonesβ-silylated productsUp to 79% yield
This table presents data on transition metal-mediated hydrosilylation reactions. msu.eduvulcanchem.comacs.org
Hydrosilylation of Alkenes, Alkynes, and Carbonyls

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a fundamental transformation in organosilicon chemistry. wikipedia.org this compound serves as a key reagent in the hydrosilylation of alkenes, alkynes, and carbonyl compounds, typically requiring a catalyst.

Alkenes: The hydrosilylation of alkenes with this compound generally proceeds via an anti-Markovnikov addition, placing the silyl (B83357) group at the terminal carbon of a terminal alkene. wikipedia.org The reaction is often catalyzed by transition metal complexes, with platinum-based catalysts being historically significant. wikipedia.orgresearchgate.net The generally accepted Chalk-Harrod mechanism involves the oxidative addition of the Si-H bond to the metal center, followed by alkene coordination, insertion into the metal-hydride or metal-silyl bond, and subsequent reductive elimination to yield the alkylsilane. wikipedia.org However, variations to this mechanism exist. wikipedia.org Nickel-catalyzed systems have also been explored, although in some cases, this compound has shown lower reactivity compared to other silanes like diphenylsilane. epfl.ch

Alkynes: The hydrosilylation of alkynes with this compound can lead to a mixture of isomeric vinylsilanes, including α-silyl, β-(E), and β-(Z) products. scientificspectator.com The observed selectivity is highly dependent on the catalyst, alkyne substitution, and reaction conditions. scientificspectator.com For instance, manganese-catalyzed hydrosilylation of alkynes can exhibit diverse selectivities. researchgate.net In some cases, reactions with tertiary silanes like this compound can proceed to some extent even without a catalyst, suggesting a radical chain mechanism. researchgate.net Electrochemical methods have also been developed for the hydrosilylation of alkynes, where a silyl radical is generated and adds to the alkyne. acs.org

Carbonyls: this compound is effective in the hydrosilylation of carbonyl compounds, including aldehydes, ketones, and esters, to produce the corresponding silyl ethers. msu.edu This transformation can be catalyzed by various systems, including rhodium complexes and borane (B79455) catalysts like B(C6F5)3. msu.eduresearchgate.net The mechanism with borane catalysts is proposed to involve activation of the silane (B1218182) rather than the carbonyl group. researchgate.net In the case of α,β-unsaturated carbonyls, treatment with this compound and Karstedt's catalyst can selectively yield triphenylsilyl enol ethers. msu.edu

Regio- and Stereoselective Functionalization of 1,3-Diynes

The functionalization of 1,3-diynes through hydrosilylation with this compound offers a pathway to valuable silyl-substituted 1,3-enynes and bis-silyl-functionalized buta-1,3-dienes. acs.orgacs.org These products are versatile building blocks in organic synthesis. acs.org The regio- and stereoselectivity of this process are critically dependent on the choice of catalyst and reaction conditions. acs.org

Platinum catalysts, such as Pt2(dvs)3, PtO2, and Pt(PPh3)4, have been successfully employed for the hydrosilylation of 1,3-diynes with this compound. acs.orgacs.org By carefully optimizing the reaction parameters, it is possible to selectively obtain either the mono- or bis-silylated adducts. acs.orgacs.org For example, controlling the stoichiometry of the reagents and the reaction time can favor the formation of the monohydrosilylation product. acs.org Cobalt-based catalytic systems have also been developed for the regio- and stereoselective hydrosilylation of 1,3-diynes, providing access to a wide array of silyl-functionalized 1,3-enynes. mdpi.comdokumen.pub

A summary of representative catalyst systems and their outcomes in the hydrosilylation of 1,3-diynes with this compound is presented below.

Catalyst SystemSubstrate TypeMajor Product(s)Reference(s)
Pt2(dvs)3, PtO2, or Pt(PPh3)4Various 1,3-diynesMono- or bis-silylated adducts acs.orgacs.org
Co(acac)2 / dpppVarious 1,3-diynesSilyl-functionalized 1,3-enynes mdpi.com
Tandem Hydrosilylation-Intramolecular Aldol (B89426) Reactions

Tandem reactions that combine multiple bond-forming events in a single operation are highly efficient synthetic strategies. One such example involving this compound is the tandem hydrosilylation-intramolecular aldol reaction. In this process, the hydrosilylation of an enone substrate generates a silyl enol ether intermediate, which then undergoes an intramolecular aldol reaction to form a cyclic product.

Rhodium(I) complexes have been utilized to catalyze this tandem sequence. msu.edu For instance, the reaction of a diketo-enoate with this compound in the presence of a rhodium catalyst can afford a substituted cycloalkanol. msu.edu However, in some reported cases, triethylsilane proved to be a more efficient silane for this particular transformation, yielding the desired product in higher yield and with greater cis-selectivity. msu.edu This suggests that the structure of the silane plays a crucial role in the efficiency and stereochemical outcome of the tandem process.

Photoinduced Hydrosilylation Processes

Photoinduced hydrosilylation offers an alternative to metal-catalyzed methods, often proceeding under mild conditions. researchgate.netnih.govrsc.orgnih.govrsc.org These reactions are typically initiated by the generation of silyl radicals through the interaction of the silane with a photoinitiator.

Mechanistic Insights into Silyl Radical Generation and Addition

In a common photoinduced hydrosilylation process, a photoinitiator, such as benzophenone (B1666685), is excited to its triplet state upon UV irradiation. researchgate.netnih.gov This excited state can then abstract a hydrogen atom from this compound, generating a triphenylsilyl radical and a ketyl radical. researchgate.netnih.gov The resulting silyl radical adds to the unsaturated bond of a substrate, like an alkene, to form a carbon-centered radical. researchgate.netnih.gov This radical can then propagate the chain by abstracting a hydrogen atom from another silane molecule, thereby regenerating the silyl radical and forming the final hydrosilylated product. nih.gov

Influence of Silane Structure on Photoreaction Efficiency

The structure of the silane significantly impacts the efficiency of photoinduced hydrosilylation reactions. researchgate.netnih.gov Studies comparing different silanes have shown that the photoreaction efficiency of this compound is higher than that of polymethylhydrosiloxane (B1170920) and benzyl(dimethyl)silane. nih.gov This is attributed to the lower bond dissociation energy of the Si-H bond in phenyl-substituted silanes, which facilitates more efficient hydrogen abstraction by the propagating carbon-centered radical. rsc.org

However, steric hindrance can also play a role. researchgate.netnih.govrsc.orgnih.govrsc.org While substitution with phenyl groups enhances the reaction yield, diphenylsilane has been found to be more efficient than this compound in some systems. researchgate.netnih.govrsc.orgnih.govrsc.org This is because the lower steric hindrance of diphenylsilane allows for more favorable interactions in the reaction steps. researchgate.netnih.govrsc.orgnih.govrsc.org In certain cases, the insolubility of this compound in the reaction medium can also limit its photoreaction efficiency. acs.org

The following table summarizes the relative photoreaction efficiencies of different silanes in a benzophenone-initiated system.

SilaneRelative Photoreaction EfficiencyKey FactorsReference(s)
This compound HighLower Si-H bond dissociation energy, moderate steric hindrance nih.govrsc.org
DiphenylsilaneVery HighLower Si-H bond dissociation energy, lower steric hindrance than this compound researchgate.netnih.gov
PolymethylhydrosiloxaneLowHigher Si-H bond dissociation energy nih.gov
Benzyl(dimethyl)silaneLowHigher Si-H bond dissociation energy nih.gov

Metal-Free Catalyzed Hydrosilylation

The development of metal-free catalytic systems for hydrosilylation is an area of growing interest, driven by the desire to avoid the cost and potential toxicity of precious metal catalysts. researchgate.netresearchgate.net this compound has been utilized in such systems, which often rely on photoinitiation or other non-metallic activators.

Visible-light-driven, metal-free hydrosilylation of alkenes can be achieved through selective hydrogen atom transfer for Si-H activation. researchgate.net This can be accomplished using a synergistic combination of an organic photocatalyst, such as 4CzIPN, and a hydrogen atom transfer catalyst. researchgate.net Another approach involves the use of photoinitiators like benzophenone under UV irradiation to generate silyl radicals, which then drive the hydrosilylation of olefins. acs.org

Furthermore, strong Lewis acids like tris(pentafluorophenyl)borane (B72294), B(C6F5)3, can catalyze the hydrosilylation of carbonyls with this compound without the need for a metal. msu.eduresearchgate.net The proposed mechanism involves the activation of the silane by the borane to generate a highly reactive silylium (B1239981) species, which then reduces the carbonyl compound. researchgate.net This method has been successfully applied to aldehydes, ketones, and esters. msu.eduresearchgate.net

Diversified Reactivity in Other Organic Transformations

This compound (Ph3SiH) exhibits a wide range of reactivity beyond its role as a reducing agent, participating in various organic transformations that highlight its versatility. These applications include its use in protecting group chemistry, isotopic labeling, oxidation reactions, and the formation of carbon-carbon and carbon-heteroatom bonds.

Preparation of Triphenylsilyl Ethers for Alcohol Protection

This compound serves as a crucial reagent for the synthesis of triphenylsilyl ethers, which function as protective groups for alcohols. alfa-chemistry.com The triphenylsilyl (TPS) group offers a significant advantage in terms of stability compared to other common silyl ethers. For instance, the TPS group is approximately 400 times more stable towards acidic hydrolysis than the trimethylsilyl (B98337) (TMS) group. msu.educhemicalbook.in This enhanced stability makes it a preferred choice in multi-step syntheses where robust protection of hydroxyl groups is necessary. alfa-chemistry.comchemicalbook.in

The formation of triphenylsilyl ethers from alcohols and this compound can be achieved under various catalytic conditions. Hydrosilylation of carbonyl compounds, such as aldehydes and ketones, with this compound provides direct access to the corresponding triphenylsilyl ethers. msu.edu This transformation is often mediated by transition metal complexes, with rhodium-based catalysts being particularly effective. msu.edu While the desired silyl ether is the primary product, side products like silyl enol ethers and alcohols can sometimes be observed. msu.edu

Table 1: Comparison of Silyl Ether Stability to Acidic Hydrolysis

Silyl GroupAbbreviationRelative Stability
TrimethylsilylTMS1
Triphenylsilyl TPS ~400

This interactive table highlights the superior stability of the triphenylsilyl protecting group under acidic conditions.

Catalytic Hydrogen-Deuterium Exchange Reactions of Silanes

This compound is a key substrate and reagent in catalytic hydrogen-deuterium (H/D) exchange reactions. alfa-chemistry.comchemicalbook.inthermofisher.krguidechem.comlookchem.comthermofisher.comscientificlabs.com This process is fundamental for the synthesis of deuterated silanes (R3SiD), which are valuable reagents for introducing deuterium (B1214612) into organic molecules, serving as internal standards in quantitative analysis, and for elucidating reaction mechanisms. nih.govmdpi.com

The direct H/D exchange at the silicon-hydrogen bond of this compound and other silanes is often facilitated by transition metal catalysts. nih.gov Platinum(0) complexes, for example, have been shown to effectively catalyze the deuteration of various silanes using deuterium gas (D2) under mild conditions. nih.gov The proposed mechanism involves the formation of platinum(II) deuteride/hydride intermediates. nih.gov More recently, earth-abundant metal catalysts, such as those based on iron, have been developed for the H/D exchange of a range of hydrosilanes, including primary and secondary silanes. acs.orgnih.govresearchgate.net These iron-catalyzed systems offer a more sustainable alternative to precious metal catalysts. nih.gov Mechanistic studies suggest that these reactions can proceed through a monomeric iron-deuteride species. acs.orgnih.govresearchgate.net

Table 2: Catalysts for Hydrogen-Deuterium Exchange of Silanes

Catalyst TypeMetalExamples
Precious MetalPlatinumPt(0) phosphine (B1218219) complexes nih.gov
Precious MetalRhodiumCationic rhodium complexes acs.org
Precious MetalIridiumIridium complexes acs.org
Earth-Abundant MetalIronIron-β-diketiminato complexes acs.orgnih.gov
Earth-Abundant MetalNickelNickel PBP-pincer system acs.org

This interactive table provides an overview of different catalytic systems used for H/D exchange in silanes.

Oxidation Processes Mediated by this compound

This compound can participate in and mediate various oxidation reactions. alfa-chemistry.comchemicalbook.inthermofisher.krguidechem.comlookchem.comscientificlabs.com It can be oxidized by various systems, including those involving carbon nanotube-gold nanohybrids. alfa-chemistry.comchemicalbook.inthermofisher.krguidechem.comlookchem.comscientificlabs.com In some transformations, this compound acts as a co-reductant in oxidation reactions. For example, in certain iron-catalyzed oxidations of olefins to ketones, this compound is consumed during the reaction. researchgate.net

Furthermore, the aerobic oxidation of this compound to triphenylsilanol (B1683266) can be achieved photocatalytically. nsf.gov For instance, tellurorhodamine dyes can photocatalytically oxidize this compound to its corresponding silanol (B1196071) under visible light irradiation and aerobic conditions. nsf.gov The mechanism is proposed to involve the generation of an active telluroxide oxidant. nsf.gov

Hydrolysis of Silanes via Ruthenium Complexes

The hydrolysis of this compound and other organosilanes to produce silanols and hydrogen gas can be efficiently catalyzed by ruthenium complexes. alfa-chemistry.comchemicalbook.inthermofisher.krguidechem.comlookchem.comscientificlabs.comresearchgate.net This reaction is thermodynamically favorable but often requires a catalyst to proceed at a practical rate. researchgate.net Dimeric Ru(II) complexes have been found to be particularly effective, achieving high turnover numbers at room temperature. researchgate.net

Mechanistic studies, including deuteration experiments, have shown that the hydrogen gas produced originates from one hydrogen atom from the silane and one from water. researchgate.net Ruthenium hydride intermediates have been detected during the course of the reaction, suggesting their involvement in the catalytic cycle. researchgate.net The proposed mechanism for some ruthenium-catalyzed systems involves the initial dissociation of a ligand to generate a catalytically active species, which then interacts with the silane. ntu.edu.sg

Table 3: Key Features of Ruthenium-Catalyzed Silane Hydrolysis

FeatureDescription
Products Silanols and Hydrogen Gas (H2)
Catalysts Dimeric Ru(II) complexes, Ruthenacyclic carbamoyl (B1232498) complexes researchgate.netntu.edu.sg
Hydrogen Source One H from Silane (Si-H), One H from Water (H2O) researchgate.net
Intermediates Ruthenium hydrides researchgate.net

This interactive table summarizes the important aspects of the ruthenium-catalyzed hydrolysis of silanes.

Synthesis of Bromosilanes and α-O-Silylated Acyloin Derivatives

This compound is a precursor for the synthesis of bromothis compound. alfa-chemistry.comchemicalbook.inthermofisher.krguidechem.comlookchem.com Although direct bromination methods are not extensively detailed in the provided context, the formation of halosilanes is a fundamental transformation in organosilicon chemistry. The synthesis of iodo(triphenyl)silane has been reported from the reaction of potassium triphenylsilanide (K[SiPh3]) with iodine tribromide (BI3). iucr.orgresearchgate.netiucr.org

Additionally, this compound is utilized in the synthesis of α-O-silylated acyloin derivatives. alfa-chemistry.comchemicalbook.inthermofisher.krguidechem.comlookchem.com This transformation typically involves the ozone oxidation of silyl-alkenes, where the triphenylsilyl group plays a key role in the reaction sequence. alfa-chemistry.comchemicalbook.inthermofisher.krguidechem.comlookchem.com

Carbocyclization Reactions Utilizing this compound

This compound is employed in various metal-catalyzed carbocyclization reactions, which are powerful methods for constructing cyclic organic molecules. msu.edu For instance, the palladium-catalyzed carbocyclization of tetraenes proceeds rapidly with this compound, showing reactivity comparable to triethylsilane. msu.edu

This compound also participates in radical-mediated carbocyclization reactions. researchgate.netdp.techrsc.orgnih.gov In these processes, a silyl radical can be generated from this compound, which then initiates a cascade of reactions leading to the formation of a cyclic product. For example, an efficient method for synthesizing 3-halogeno-substituted 4-benzoylquinolin-2-(1H)-ones from N-(2-alkynylphenyl)-substituted trihaloacetamides involves a 6-exo-dig radical cyclization that can be mediated by organic amines without the need for heavy metal catalysts. nih.gov

Intermolecular and Intramolecular Rearrangements

This compound and its derivatives are known to undergo a variety of intermolecular and intramolecular rearrangements, driven by thermal, photochemical, or catalytic activation. These transformations often lead to the formation of new silicon-carbon, silicon-oxygen, or silicon-halogen bonds and are mechanistically diverse, involving intermediates such as silyl radicals, pentacoordinate silicate (B1173343) anions, and ylides.

Intramolecular Rearrangements

One of the most significant intramolecular rearrangements involving organosilicon compounds is the Brook rearrangement , which describes the migration of a silyl group from a carbon atom to an oxygen atom within the same molecule. thieme-connect.dewikipedia.org For α-silylcarbinols containing a triphenylsilyl group, this rearrangement is typically base-catalyzed and proceeds through the formation of an alkoxide. The alkoxide then undergoes an intramolecular nucleophilic attack on the silicon atom, forming a pentacoordinate silicon intermediate or transition state. wikipedia.orgcdnsciencepub.com This process is driven by the high thermodynamic stability of the resulting silicon-oxygen bond. The stereochemistry at both the silicon center and the carbinol-carbon center occurs with retention of configuration. cdnsciencepub.com

Kinetic studies on the rearrangement of various triphenylsilyl-substituted carbinols have provided insight into the electronic effects on the reaction rate. Electron-withdrawing groups on the carbon-bearing moiety accelerate the rearrangement, indicating the development of significant carbanion character in the transition state. cdnsciencepub.com For example, in the rearrangement of p-substituted triphenylsilylmethylphenylcarbinols, a Hammett plot of log k vs. σ gives a positive ρ value, confirming that stabilization of negative charge on the carbon facilitates the migration. cdnsciencepub.com

Another notable intramolecular rearrangement occurs with α-substituted benzyltriphenylsilanes. rsc.orgrsc.orgcdnsciencepub.com These compounds, upon heating, can undergo a 1,2-exchange of a substituent (X) from the α-carbon with a phenyl group from the silicon atom. cdnsciencepub.com The proposed mechanism involves the initial migration of the substituent X to the silicon atom, forming an "inverse ylid" intermediate (Ph₃Si⁻X⁺–CHR'). This is followed by the migration of a phenyl group from the silicon to the adjacent carbon atom. cdnsciencepub.com The ease of this rearrangement is influenced by the nature of the migrating group X and the substituents on the α-carbon. cdnsciencepub.com

Table 1: Kinetic Data for the Rearrangement of Triphenylsilyldiphenylcarbinols This interactive table provides kinetic data for the base-catalyzed rearrangement of triphenylsilyl-substituted carbinols.

CarbinolBaseSolventTemp (°C)Rate Constant (k₂ × 10⁴ s⁻¹)
TriphenylsilyldiphenylcarbinolNaHDioxane25.01.67
p-Br-phenyl(diphenyl)carbinolNaHDioxane25.05.20
p-Cl-phenyl(diphenyl)carbinolNaHDioxane25.04.83
p-Me-phenyl(diphenyl)carbinolNaHDioxane25.00.83

Data sourced from a study on the mechanism of the α-silylcarbinol to silyl ether rearrangement. cdnsciencepub.com

Intermolecular Rearrangements

Intermolecular rearrangements of this compound derivatives often involve the exchange of substituents between silicon centers or with other molecules in the reaction mixture. A well-documented example is the fluoride-mediated redistribution of aryl groups on silicon. When fluoro(triphenyl)silane is treated with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), it rapidly forms the pentacoordinate anion [Ph₃SiF₂]⁻. At elevated temperatures, this species undergoes rearrangement to generate a mixture of more highly fluorinated silicate ions, such as [Ph₂SiF₃]⁻ and [PhSiF₄]⁻, along with the corresponding redistribution of phenyl groups. This process highlights the lability of the Si-C bond in these hypervalent silicon species.

Photochemical activation can also induce rearrangements. The photolysis of certain aryldisilanes can lead to the formation of silyl radicals. thieme-connect.de While this compound itself is often used as a hydrogen atom donor in radical reactions, its derivatives can participate in radical-mediated rearrangements. thieme-connect.dethieme-connect.comrsc.org For instance, silyl radicals can trigger complex rearrangement cascades, including ring expansions and intramolecular cyclizations. thieme-connect.de

Table 2: Thermal Rearrangement of α-Substituted Benzyltriphenylsilanes This interactive table shows the products and conditions for the thermal rearrangement of various α-substituted benzyltriphenylsilanes.

Starting MaterialTemperature (°C)Time (h)Rearranged ProductYield (%)
α-Fluorobenzylthis compound1404.5 (in DMSO-d₆)Benzhydryldiphenylfluorosilane32
α-Chlorobenzylthis compound1601Benzhydryldiphenylchlorosilane~100
α-Acetoxybenzylthis compound1601Acetoxybenzhydryldiphenylsilane~100

Data sourced from a detailed study on the thermal rearrangement of α-substituted silanes. cdnsciencepub.com

The mechanistic elucidation of these rearrangements relies heavily on a combination of kinetic studies, product analysis, and computational modeling. The involvement of transient species like silyl radicals is often confirmed through trapping experiments or spectroscopic techniques such as EPR. thieme-connect.de Similarly, the existence of pentacoordinate silicon intermediates in fluoride-catalyzed rearrangements is supported by NMR and mass spectrometry studies. These investigations collectively provide a detailed picture of the complex reactivity patterns of this compound and its derivatives.

Physico Chemical Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural characterization of triphenylsilane in solution. By analyzing the magnetic environments of ¹H, ¹³C, and ²⁹Si nuclei, a detailed picture of the molecule's connectivity and environment can be assembled.

The NMR spectra of this compound exhibit characteristic signals that correspond to its unique structure, which consists of a central silicon atom bonded to three phenyl groups and one hydrogen atom.

¹H NMR: The proton NMR spectrum is dominated by signals from the aromatic protons of the three phenyl rings. These typically appear as a complex multiplet in the range of 7.3-7.6 ppm. The most distinctive signal is that of the silicon-hydride (Si-H) proton, which is highly shielded and appears significantly upfield, often as a singlet or a finely coupled multiplet.

¹³C NMR: The carbon NMR spectrum shows signals corresponding to the different carbon atoms in the phenyl rings (ipso, ortho, meta, and para). These signals provide confirmation of the triphenylsilyl framework.

²⁹Si NMR: The ²⁹Si NMR spectrum provides direct information about the silicon center. For this compound, a characteristic signal is observed, and its chemical shift is sensitive to the electronic environment around the silicon atom. The signal for this compound itself appears as a doublet due to coupling with the directly attached proton.

The following table summarizes typical NMR spectroscopic data for this compound.

NucleusChemical Shift (δ) [ppm]MultiplicityAssignment
¹H ~7.30-7.55mAromatic (C₆H₅)
~5.5 (Varies)sSi-H
¹³C ~128-136mAromatic (C₆H₅)
²⁹Si ~ -17 to -22dSi-H

Note: Chemical shifts can vary depending on the solvent and concentration.

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning signals and for monitoring reactions involving this compound, such as hydrosilylation. researchgate.netrsc.orgrsc.org

COSY (Correlation Spectroscopy): This technique identifies proton-proton (¹H-¹H) couplings. In the analysis of this compound reaction products, COSY spectra can establish the connectivity of protons in newly formed alkyl chains, for instance, by showing correlations between adjacent CH, CH₂, or CH₃ groups. researchgate.netnih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with their directly attached carbon signals (¹H-¹³C). This is extremely useful for assigning carbon resonances based on the more easily assigned proton spectrum. researchgate.netnih.gov For example, after a hydrosilylation reaction, HSQC can definitively link the protons of a new ethyl group to their corresponding carbon atoms, confirming the addition of the silyl (B83357) group across a double bond. researchgate.net

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for example, will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent. This technique is invaluable for determining the structure of reaction products formed from this compound. researchgate.netnih.gov

In studies of photoinduced hydrosilylation, these 2D NMR methods have been used in combination to determine the structure of the main adducts formed when this compound reacts with unsaturated bonds. researchgate.netrsc.org

¹H, ¹³C, ²⁹Si NMR Spectroscopic Signatures

X-ray Crystallography for Structural Elucidation

The crystal structure of iodo(triphenyl)silane reveals that the silicon atom adopts a distorted tetrahedral geometry. researchgate.net The three phenyl groups are arranged in a propeller-like fashion around the central silicon atom. This steric crowding influences the reactivity of the molecule. The analysis confirms the Si-C and Si-I bond lengths and the C-Si-C and C-Si-I bond angles, providing a foundational understanding of the molecule's steric profile.

The table below presents representative crystallographic data for iodo(triphenyl)silane, which serves as a structural analogue for this compound. researchgate.net

ParameterValue
Formula C₁₈H₁₅ISi
Crystal System Monoclinic
Space Group C2/c
a (Å) 16.0488 (8)
b (Å) 11.2984 (6)
c (Å) 19.648 (1)
β (º) 112.379 (4)
Volume (ų) 3294.4 (3)
Z 8

Data obtained at T = 173 K. CCDC Reference: 1938347. researchgate.net

Ultraviolet-Visible (UV-Vis) Absorption and Photoluminescence Spectroscopy

UV-Vis and photoluminescence spectroscopies are used to investigate the electronic properties of molecules. mdpi.com The UV-Vis absorption spectrum of this compound is characterized by absorptions in the ultraviolet region, which arise from π-π* electronic transitions within the phenyl rings. nih.gov The silicon atom itself does not have chromophoric groups that absorb in the near-UV or visible range, but it can influence the electronic structure of the attached phenyl rings.

This compound is often incorporated as a structural motif into larger, functional molecules for applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs). snu.ac.krresearchgate.netnih.gov In these materials, the triphenylsilyl group can provide thermal stability and influence molecular packing and energy levels, but the primary absorption and emission properties are often dominated by other chromophoric parts of the molecule. snu.ac.krpdx.edu For example, in this compound-anthracene derivatives, the maximum absorption wavelengths appear around 375-390 nm, corresponding to the anthracene (B1667546) moiety. pdx.edu

This compound itself is not significantly fluorescent. However, its derivatives can be highly luminescent. Photoluminescence (PL) spectra provide information about the energy of the excited state and the efficiency of light emission. For instance, the PL spectra of this compound-containing host materials for OLEDs are carefully studied to ensure efficient energy transfer to the light-emitting dopant. researchgate.net

Advanced Analytical Techniques in Mechanistic Studies

Understanding the reaction mechanisms involving this compound requires advanced analytical techniques that can monitor the reaction progress in real-time and identify transient intermediates.

In-situ NMR Spectroscopy: This technique allows for the direct observation of reacting species in the NMR tube. In catalytic hydrosilylation reactions, in-situ ²⁹Si{¹H} NMR has been used to track the consumption of the this compound starting material and the formation of silylated products and catalytic intermediates over time.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful combination for separating and identifying volatile components of a reaction mixture. In mechanistic studies of oxidation reactions, GC-MS has been employed to monitor the consumption of this compound and the simultaneous formation of oxidation products like triphenylsilanol (B1683266) and its derivatives, providing kinetic data for the reaction.

Deuterium (B1214612) Labeling Studies: Replacing the Si-H hydrogen with deuterium (Si-D) is a common strategy to probe reaction mechanisms. By tracking the fate of the deuterium label in the products, it is possible to determine whether the Si-H bond is cleaved in the rate-determining step and to elucidate the pathway of hydrogen/deuterium transfer.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is particularly useful for identifying charged or high-molecular-weight intermediates in a catalytic cycle. It can provide evidence for the formation of catalyst-substrate adducts or other transient species that are difficult to observe by other methods.

These combined techniques provide a detailed picture of the reaction pathway, allowing researchers to understand the role of catalysts, identify intermediates, and optimize reaction conditions for processes involving this compound.

Theoretical and Computational Investigations of Triphenylsilane

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary computational method for investigating the properties of organosilicon compounds like triphenylsilane. It offers a balance between accuracy and computational cost, making it suitable for studying complex molecular systems.

DFT calculations are widely used to predict the reactivity of this compound and to map out potential reaction pathways. By modeling the electronic structure of the molecule, researchers can identify reactive sites and predict how the molecule will behave in different chemical environments. For example, DFT can be employed to model the transition states for the cleavage of Si-C bonds, a fundamental process in many of its reactions.

Computational studies have explored various reaction mechanisms involving this compound. In manganese-catalyzed dehydrogenative silylation of alkenes, DFT calculations helped to elucidate that the reaction can proceed through two parallel inner-sphere pathways. acs.org Similarly, the mechanism of iridium-catalyzed silylation of aromatic C-H bonds has been investigated using DFT. researchgate.net DFT calculations have also been used to understand the mechanism of palladium-catalyzed disilylation of aryl halides, suggesting a pathway involving oxidative addition, concerted metalation-deprotonation, and reductive elimination. researchgate.net

One study detailed the reaction of this compound with chloromethyl methyl ether in the presence of AlCl₃, a process that can be modeled using computational methods to understand the underlying mechanism. In the context of C-H functionalization, DFT provides crucial insights into the reaction mechanisms, such as identifying key intermediates and evaluating the favorability of different pathways like β-H elimination. researchgate.net

A key strength of DFT is its ability to model the geometry and energy of transition states, which are the high-energy structures that connect reactants and products. By calculating the energy of these transition states, the energetic barriers (activation energies) for a reaction can be determined.

For instance, in a study of a photoredox allylic sp³-CH arylation reaction, DFT calculations were used to evaluate competing mechanisms. nih.gov The energetic barrier for the rate-limiting step in one proposed mechanism, the generation of an allylic radical, was calculated to be 14.5 kcal/mol. nih.gov Such calculations are crucial for determining the most likely reaction pathway. Discrepancies between theoretical predictions and experimental observations can sometimes be attributed to factors like the high orientation dependence of a hydrogen atom transfer (HAT) step, which may be underestimated by DFT. nih.gov

Theoretical studies on the pyrolysis of silyl (B83357) precursors for silicon carbide production also heavily rely on DFT and other high-level methods to calculate reaction paths and transition states. researchgate.netresearchgate.net These calculations help in determining forward and reverse reaction thermodynamics and rate constants for various decomposition pathways over a range of temperatures. researchgate.net

Table 1: Calculated Energetic Barriers for Selected Reactions

Reaction / Process System Method Calculated Barrier (kcal/mol) Reference
Allylic Radical Generation Photoredox CH-Arylation DFT 14.5 nih.gov
Concerted HCl Elimination Trichlorosilane (B8805176) DFT 70.7 researchgate.net
H Atom Transfer (Silane to Hydride) Manganese Catalyst DFT 3 acs.org

This compound's reactivity is significantly influenced by both steric and electronic factors. The three bulky phenyl groups attached to the silicon atom create considerable steric hindrance, which can control access to the reactive silicon center and influence reaction outcomes. DFT calculations are effective in quantifying these steric effects. For example, the steric bulk of the triphenyl groups is known to reduce the likelihood of unintended side reactions, such as siloxane formation.

In the context of silylium (B1239981) ion transfer reactions, computational studies have shown that steric effects play a crucial role. The transfer of a silylium ion (R₃Si⁺) from a phosphine (B1218219) to an ether becomes less favorable as the size of the R groups on the silicon increases, which is attributed to steric congestion in the product. rsc.org

Electronic effects, which relate to how the electron distribution in the molecule influences its reactivity, are also critical. The phenyl groups, while bulky, also have electronic effects that can be analyzed using computational methods. wisc.edu Studies comparing this compound (TriPS) with other silanes, like trimethoxysilane (B1233946) (TriMOS), highlight the importance of substituents. The presence of electronegative oxygen atoms in TriMOS polarizes the Si-O bonds, leading to a significantly different partial atomic charge on the silicon atom compared to TriPS. aip.org This difference in electronic structure affects how the molecule interacts with its environment, such as solvents. aip.orgaip.org

To determine the thermodynamic feasibility and spontaneity of a reaction, chemists often calculate the change in Gibbs free energy (ΔG). DFT and other ab initio methods can be used to compute the thermodynamic properties of reactants, products, and transition states, allowing for the calculation of ΔG for a given reaction. dlr.de

Computational studies have been performed to determine the thermodynamics of silylium transfer reactions. For the transfer of various R₃Si⁺ groups from a phosphine to 2-methyl-tetrahydrofuran (2-Me-THF), the Gibbs free energy was calculated. The results indicated that the transfer of the triphenylsilyl cation (Ph₃Si⁺) is thermodynamically less favorable compared to smaller alkylsilyl cations, a finding attributed to steric factors. rsc.org

Table 2: Calculated Gibbs Free Energy of Silylium (R₃Si⁺) Transfer from PPh₃ to 2-Me-THF

Silyl Group (R₃Si⁺) Gibbs Free Energy (ΔG) (kcal/mol) Reference
Et₃Si⁺ +2.5 rsc.org
Me₃Si⁺ +3.1 rsc.org
Me₂PhSi⁺ +4.1 rsc.org
Me₂EtSi⁺ +4.6 rsc.org
Ph₃Si⁺ +8.5 rsc.org

These calculations provide a thermodynamic scale that can help interpret chemoselectivity in complex reactions. rsc.org Furthermore, thermodynamic data, including Gibbs free energy of formation, have been evaluated for a wide range of silicon-containing species using high-accuracy computational methods. researchgate.net

Analysis of Steric and Electronic Effects

Molecular Dynamics Simulations for Solvent Interactions

While DFT is excellent for studying isolated molecules or simple reaction systems, Molecular Dynamics (MD) simulations are better suited for investigating the dynamic interactions between a solute and its surrounding solvent molecules. MD simulations model the movement of atoms and molecules over time, providing a detailed picture of solvation dynamics. aip.org

MD simulations can be used to assess solvent interactions with this compound, which can guide the selection of an appropriate solvent to achieve optimal reaction rates. For a comprehensive understanding, a combined Quantum Mechanics/Molecular Mechanics (QM/MM) approach is often employed. In this method, the solute (this compound) is treated with a high-level quantum mechanical method, while the surrounding solvent molecules are treated with a less computationally expensive molecular mechanics force field. aip.orgaip.org

This QM/MM approach allows researchers to directly probe how solvent dynamics affect the solute's potential energy surface and its vibrational frequencies, which can be measured experimentally using techniques like 2D-IR spectroscopy. aip.orgaip.org Such combined experimental and computational studies on this compound have revealed how different solvents influence spectral diffusion, highlighting the role of solvent polarity and hydrogen-bonding ability on the solute-solvent interactions. aip.orgaip.org These simulations show that polar and strongly interacting solvents like chloroform (B151607) and isopropanol (B130326) exhibit slower, larger amplitude frequency fluctuations compared to weakly interacting solvents like pentane. aip.org

Semi-Empirical Methods and Population Analysis

Semi-empirical methods, which use parameters derived from experimental data, offer a faster, albeit less accurate, alternative to ab initio methods for quantum chemical calculations. These methods have been used to determine properties like the enthalpy of formation for molecules including this compound. researchgate.netresearchgate.net

Population analysis is a set of computational techniques used to derive atomic charges and electron populations from a calculated molecular wavefunction. This analysis provides a quantitative way to understand the distribution of electrons within a molecule. Natural Bond Orbital (NBO) analysis is a common form of population analysis used to study bonding interactions and electronic effects. wisc.edu

In a comparative study of this compound (TriPS) and trimethoxysilane (TriMOS), population analysis revealed a significant difference in the partial atomic charge on the silicon atom. aip.org This analysis helps to rationalize the different behaviors of these molecules in various solvents. aip.org

Table 3: Calculated Partial Atomic Charge on Silicon

Molecule Partial Atomic Charge on Si (e) Reference
This compound (TriPS) 0.08 aip.org
Trimethoxysilane (TriMOS) 1.03 aip.org

Additionally, theoretical calculations, in conjunction with experimental techniques like gas-phase electron diffraction, have been used to determine the precise molecular structure and conformation of this compound. wisc.edu

Kinetic Studies and Mechanistic Insights

Reaction Kinetics and Rate Law Determinations

The study of reaction kinetics for processes involving triphenylsilane (Ph3SiH) reveals important details about the reaction mechanisms. For many reactions, the rate at which this compound participates is dependent on its concentration as well as the concentration of other reactants. khanacademy.orgphotophysics.com The relationship between the rate of reaction and the concentration of reactants is expressed by the rate law, which is determined experimentally. khanacademy.orglibretexts.org

For instance, in the hydride transfer from a hydrosilane like this compound to a carbenium ion, the reaction often follows a second-order rate law:

Rate = k[Ar₂CH⁺][HSiR₃] uni-muenchen.de

Kinetic studies on the thermal decomposition of phenylhydrosilanes, including this compound, have indicated that these pyrolysis reactions are second-order bimolecular processes. dtic.mil This implies that the rate of decomposition is proportional to the square of the concentration of the silane (B1218182).

Activation Energy and Frequency Factor Analysis

The Arrhenius equation is fundamental to understanding the temperature dependence of reactions involving this compound, relating the rate constant (k) to the activation energy (Ea) and the frequency factor (A). pearson.comlibretexts.org The activation energy represents the minimum energy required for a reaction to occur, while the frequency factor relates to the frequency of collisions between molecules in the correct orientation for a reaction. pearson.comlibretexts.org

For the thermal decomposition of this compound, experimental data has yielded an activation energy of 70.1 kcal/mole and a frequency factor of 10¹⁰.⁶ liter/mole min. dtic.mil A study of phenylhydrosilanes showed a trend of increasing activation energy and frequency factor as the number of phenyl groups attached to the silicon atom increased. dtic.mil For example, the activation energy for diphenylsilane (B1312307) was found to be 58 kcal/mole with a frequency factor of 10¹³.⁸ liter/mole min. dtic.mil

The following table summarizes the activation energies and frequency factors for the thermal decomposition of some phenylsilanes:

CompoundActivation Energy (kcal/mole)Frequency Factor (liter/mole min)
Diphenylsilane5810¹³.⁸
This compound 70.110¹⁰.⁶

This data is compiled from a kinetic study of the thermal decomposition of selected cyclohexyl and phenylsilanes. dtic.mil

The frequency factors for diphenylsilane and this compound have been noted to be higher than what might be expected for a typical bimolecular reaction, suggesting unusually high entropies of activation for these compounds. dtic.mil This implies a more disordered transition state compared to the reactants.

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the change in reaction rate when an atom in a reactant is replaced with one of its isotopes. wikipedia.org In the context of this compound, substituting the hydrogen atom on the silicon with its heavier isotope, deuterium (B1214612) (D), to form this compound-d1 (Ph₃SiD), can provide significant mechanistic insights. acs.org The KIE is expressed as the ratio of the rate constant for the reaction with the lighter isotope (kH) to that with the heavier isotope (kD). wikipedia.org

A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. princeton.edulibretexts.org For hydride transfer reactions involving this compound, a significant primary KIE (kH/kD > 1) would suggest that the Si-H bond is being cleaved in the slowest step. uni-muenchen.de This is because the heavier deuterium atom generally leads to a lower vibrational frequency and a higher activation energy for bond breaking, resulting in a slower reaction rate. wikipedia.orglibretexts.org

For example, kinetic isotope effects have been used to exclude a single electron transfer (SET) type mechanism in the hydride transfer from hydrosilanes to carbenium ions, supporting a polar mechanism where the rate-determining step is the formation of a silicenium ion. uni-muenchen.de

Conversely, a secondary KIE occurs when the isotopic substitution is at a position remote from the bond being broken in the rate-determining step. wikipedia.orgyoutube.com These effects are typically smaller than primary KIEs. youtube.com The absence of a significant KIE (kH/kD ≈ 1) can indicate that the Si-H bond is not broken in the rate-determining step. princeton.edu

Hammett Analysis for Substituent Electronic Effects

Hammett analysis is a valuable tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds, including derivatives of this compound. wikipedia.orglibretexts.org This linear free-energy relationship correlates reaction rates or equilibrium constants for a series of reactions with the Hammett substituent constant (σ) and the reaction constant (ρ). wikipedia.org The substituent constant, σ, quantifies the electronic effect (both inductive and resonance) of a substituent, while the reaction constant, ρ, measures the sensitivity of the reaction to these electronic effects. wikipedia.orgresearchgate.net

In studies of reactions involving this compound derivatives with various substituents on the phenyl rings, Hammett plots can reveal important mechanistic information. For example, in the hydride transfer from triarylsilanes to carbenium ions, a negative ρ value is typically observed. uni-muenchen.de This indicates that electron-donating substituents on the aryl groups accelerate the reaction by stabilizing the developing positive charge on the silicon atom in the transition state. ic.ac.uk

One study on the hydride transfer from para-substituted aryldimethylsilanes to diarylcarbenium ions yielded a ρ value of -2.46 when correlated with σp substituent constants. uni-muenchen.de This significant negative value underscores the sensitivity of the reaction to the electronic nature of the substituents.

In a different study on the oxidative addition of a palladium(0) complex to electronically diverse triarylsilanes, a Hammett plot of the equilibrium constants yielded a ρeq value of 3.5 ± 0.5. rsc.org The positive value indicates that electron-withdrawing substituents favor the oxidative addition, making the reaction more favorable with electron-poor silanes. rsc.org This is because electron-withdrawing groups stabilize the resulting silyl-palladium complex.

The following table illustrates the application of Hammett analysis in a specific reaction:

Reactionρ valueInterpretation
Hydride transfer from aryldimethylsilanes-2.46Electron-donating groups accelerate the reaction. uni-muenchen.de
Oxidative addition of Pd(0) to triarylsilanes3.5 ± 0.5Electron-withdrawing groups favor the reaction. rsc.org

Eyring Analysis for Thermodynamic Activation Parameters

Eyring analysis, based on transition state theory, provides a method to determine the thermodynamic activation parameters of a reaction, namely the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡). libretexts.orgwikipedia.org These parameters offer deeper insight into the transition state of a reaction involving this compound. The Eyring equation relates the rate constant (k) to temperature (T) and these thermodynamic parameters. libretexts.orgwikipedia.org

By plotting ln(k/T) against 1/T (an Eyring plot), a straight line is obtained where the slope corresponds to -ΔH‡/R and the y-intercept corresponds to ln(kB/h) + ΔS‡/R, where R is the gas constant, kB is the Boltzmann constant, and h is the Planck constant. scribd.com

The enthalpy of activation, ΔH‡, represents the difference in enthalpy between the reactants and the transition state. scribd.com The entropy of activation, ΔS‡, reflects the change in the degree of order when the reactants form the transition state. scribd.com A negative ΔS‡ suggests a more ordered transition state, which is common in associative or bimolecular steps, while a positive ΔS‡ indicates a more disordered, often dissociative, transition state. scribd.com

For example, in a study of the oxidative addition of a palladium(0) complex to this compound, Eyring analysis was used to determine the activation barrier. rsc.org The analysis revealed a large, negative value for ΔS‡, which supports a highly ordered transition state, consistent with an associative mechanism. rsc.org

The following table provides a conceptual overview of how thermodynamic activation parameters can be interpreted:

ParameterSignInterpretation
ΔH‡PositiveEndothermic formation of the transition state.
ΔS‡NegativeMore ordered transition state (e.g., associative mechanism). scribd.com
ΔS‡PositiveMore disordered transition state (e.g., dissociative mechanism). scribd.com

Elucidation of Rate-Determining Steps in Catalytic Cycles

Kinetic studies are a primary method for elucidating the RDS. allrounder.ai By systematically varying the concentrations of the reactants, catalyst, and any additives, and observing the effect on the reaction rate, one can determine which species are involved in the RDS. allrounder.airesearchgate.net For instance, if the reaction rate is independent of the concentration of a particular reactant, it is likely not involved in the RDS. khanacademy.org

In a catalytic cycle, there are often several elementary steps, such as oxidative addition, migratory insertion, and reductive elimination. allrounder.ai For example, in some ruthenium-catalyzed hydrolyses of silanes, mechanistic studies have suggested that the activation of the silane, such as this compound, is the rate-limiting step. researchgate.net In other catalytic systems, such as hydrogenation using Wilkinson's catalyst, the migratory insertion of an alkene into a metal-hydride bond is often the RDS. allrounder.ai

Computational studies, in conjunction with experimental data, can also help to identify the "TOF-determining intermediate" (TDI) and the "TOF-determining transition state" (TDTS). nih.gov The energy difference between these two states, known as the energetic span, largely dictates the efficiency of the catalyst. nih.gov

Comparative Reactivity and Selectivity in Hydride Donation

This compound is one of many organosilanes used as hydride donors in various chemical transformations. Its reactivity and selectivity are often compared to other silanes to determine the most suitable reagent for a specific application.

In general, the hydride-donating ability of silanes is influenced by both steric and electronic factors. Electron-donating substituents on the silicon atom tend to increase the hydridic character of the Si-H bond, making the silane a better hydride donor. Conversely, bulky substituents can hinder the approach of the silane to the substrate.

Studies have shown that the reactivity of hydrosilanes in hydride transfer reactions to carbenium ions follows certain trends. For example, in the series of hexylsilanes (H₃SiHex, H₂SiHex₂, HSiHex₃), the reactivity increases significantly with each additional alkyl group. uni-muenchen.de A similar, though less pronounced, trend is observed in the phenyl series (H₃SiPh, H₂SiPh₂, HSiPh₃). uni-muenchen.de As a result, trihexylsilane (B1587915) is approximately two orders of magnitude more reactive than this compound. uni-muenchen.de

However, in some reactions, this compound proves to be more efficient than other silanes like triethylsilane (Et₃SiH), although it may require longer reaction times. msu.edu For instance, the palladium-catalyzed carbocyclization of tetraenes proceeds rapidly with this compound, showing similar reactivity to triethylsilane. msu.edu In contrast, for certain tandem hydrosilylation-intramolecular aldol (B89426) reactions, triethylsilane appears to be more efficient and provides higher selectivity. msu.edu

The choice of silane can also influence the selectivity of a reaction. For example, in the reduction of α,β-unsaturated carbonyls, this compound can selectively produce triphenylsilyl enol ethers in the presence of Karstedt's catalyst. msu.edu

The following table provides a qualitative comparison of the reactivity of various silanes as hydride donors:

SilaneRelative Reactivity Trend
Trialkylsilanes (e.g., Triethylsilane)Generally more reactive than triarylsilanes. mdma.ch
This compound Less reactive than trialkylsilanes but offers unique selectivity in some cases. uni-muenchen.demsu.edu
DiphenylsilaneIntermediate reactivity. uni-muenchen.de

This comparative analysis is essential for synthetic chemists to select the optimal silane for achieving high yields and desired selectivity in reduction and hydrosilylation reactions.

Applications in Advanced Materials Science

Utilization in Organic Light-Emitting Diodes (OLEDs) as Host Materials

In the field of organic electronics, triphenylsilane moieties are integrated into host materials for phosphorescent Organic Light-Emitting Diodes (PhOLEDs). The bulky, three-dimensional structure of the triphenylsilyl group helps to prevent the aggregation of emitter molecules and maintain a high triplet energy level in the host material, which is crucial for efficient blue and green PhOLEDs. specialchem.comtandfonline.commdpi.com This steric hindrance disrupts intermolecular π-stacking, leading to materials with high glass transition temperatures and good morphological stability. nih.gov

Several research efforts have focused on creating hybrid molecules that combine this compound with other functional units to optimize performance.

This compound-Fluorene Hybrids: Three hybrid compounds incorporating this compound and fluorene (B118485) have been synthesized and demonstrated as effective host materials. tandfonline.commdpi.com These materials were designed to enhance both thermal stability and triplet energy. tandfonline.commdpi.com Devices fabricated using these hybrids as hosts for green and blue phosphorescent emitters showed high efficiency, with maximum external quantum efficiencies (EQE) reaching 9.01% for green and 10.7% for blue electroluminescence. tandfonline.commdpi.com

Bridged Triphenylamine-Triphenylsilane (BTPASi) Hybrids: Two bridged hybrid materials composed of triphenylamine (B166846) and this compound have been developed as hosts for PhOLEDs. innospk.comsmolecule.com These hosts enabled the fabrication of highly efficient devices, achieving a maximum EQE of 15.4% for blue and 19.7% for green electrophosphorescence. innospk.comsmolecule.com

Carbazole-based Hosts: A derivative of 9-phenylcarbazole (B72232) featuring this compound substituents, 9-phenyl-3,6-bis(triphenylsilyl)-9H-carbazole (SiCz), was used as a host material for a blue phosphorescent emitter. specialchem.com This host material possesses a high triplet energy of 2.99 eV, which is sufficient to confine the triplet excitons of the blue emitter. specialchem.com OLEDs using this host demonstrated a high maximum external quantum efficiency of up to 21%. specialchem.com

Performance of this compound-based Host Materials in OLEDs

Host Material Derivative Emitter Color Maximum External Quantum Efficiency (EQE)
This compound-Fluorene Hybrid Green 9.01%
This compound-Fluorene Hybrid Blue 10.7%
Bridged Triphenylamine-Triphenylsilane (BTPASi) Green 19.7%
Bridged Triphenylamine-Triphenylsilane (BTPASi) Blue 15.4%

Incorporation into Polymer Blends and Silicone Polymers

The unique properties of the triphenylsilyl group are also leveraged in the modification of polymers. Its incorporation can enhance thermal stability, refractive index, and mechanical properties.

Silicone polymers are known for their unique Si-O-Si backbone, but they are often incompatible with other macromolecules, which can limit their use in blends. numberanalytics.com The modification of silicone polymers with specific functional groups is a key strategy to enhance their properties and compatibility. The introduction of phenyl groups into silicone polymers, for instance, can increase their glass transition temperature and thermal decomposition temperature. mdpi.com

A notable application involves the synthesis of high refractive index silicones. This can be achieved through the addition reaction (hydrosilylation) of this compound to a siloxane copolymer that contains vinyl groups. google.com For example, this compound can be reacted with a cyclic siloxane precursor like tetravinyl tetramethyl cyclo tetrasiloxane (B1260621) to produce a modified copolymer with a higher refractive index, suitable for optical applications. google.com

This compound derivatives are also used to create novel polymer blends. In one study, [2-(3,4-epoxycyclohexyl) ethyl] this compound was synthesized from this compound and 1,2-epoxy-4-vinylcyclohexane. researchgate.net This synthesized product was then added to a bisphenol A-type epoxy resin to formulate an adhesive. The resulting cured material exhibited a tensile strength of 37.95 MPa and a bending strength of 39.10 MPa, demonstrating the successful incorporation of the this compound moiety into a functional polymer blend. researchgate.net Furthermore, research has been conducted on the hydrosilylation of solution-polymerized styrene-butadiene rubber with this compound, indicating another avenue for creating modified polymer systems. rsc.org

Mechanical Properties of an Epoxy Resin Blend Modified with a this compound Derivative

Property Value
Tensile Strength 37.95 MPa

Precursor Roles in Functionalized Silicon-Based Materials

This compound and its functionalized counterparts serve as important precursors in the synthesis of more complex organosilicon compounds and silicon-containing materials. innospk.comgoogle.com The reactivity of the silicon-hydride (Si-H) bond or other functional groups attached to the silicon atom allows for a wide range of chemical transformations.

For instance, (Chloromethyl)(triphenyl)silane (B1606326), a derivative of this compound, is a valuable precursor for creating functionalized silicon-based materials. google.com It combines the steric bulk of the triphenyl groups with the reactivity of the chloromethyl moiety. google.com Similarly, Chloro(triphenyl)silane is a key intermediate in the production of various organosilicon compounds, such as triphenylsilanol (B1683266) and triphenylsiloxane, which can be further reacted to produce silicone resins with high thermal stability and weather resistance. innospk.com

This compound also plays a role as a solid source for synthesizing gaseous silicon-containing precursors used in chemical vapor deposition (CVD). terchemicals.com These precursors can be used to create amorphous silicon carbonitride, a material used for antireflective coatings on silicon-based solar cells. terchemicals.com In organic synthesis, this compound is recognized as a mild reducing agent. sripath.com It can also be used to synthesize unique materials like bis(triphenylsiloxy)-silicon phthalocyanine, a specialized molecule investigated for its photophysical properties. nih.gov

Organometallic Chemistry and Coordination Complexes of Triphenylsilane

Silyl (B83357) Palladium Hydride Complexes and Oxidative Addition Mechanisms

The oxidative addition of the Si-H bond of triphenylsilane to low-valent palladium complexes is a fundamental step in many palladium-catalyzed reactions, such as hydrosilylation. This process typically involves the addition of this compound to a Pd(0) precursor to form a silyl palladium(II) hydride complex. rsc.orgresearchgate.net

The reaction of tertiary silanes, including this compound, with the dimeric Pd(0) complex [(μ-dcpe)Pd]₂ (where dcpe = 1,2-bis(dicyclohexylphosphino)ethane) has been shown to afford mononuclear silyl palladium hydride complexes. researchgate.net These complexes are often in equilibrium with the starting materials in solution. researchgate.net In the case of this compound, the formation of the corresponding (dcpe)Pd(H)(SiPh₃) complex is observed. rsc.org

Mechanistic studies on the oxidative addition of silanes to Pd(0) have provided significant insights. The reaction is proposed to proceed through an initial formation of a σ-complex, where the Si-H bond coordinates to the palladium center, before the cleavage of the Si-H bond to form the final silyl palladium hydride species. researchgate.net A notable kinetic isotope effect (KIE) of 1.21 was observed with H/DSiPhMe₂ at 233 K, and the reaction was found to be 0.5th order in [(μ-dcpe)Pd]₂ and 1st order in silane (B1218182). doi.orgresearchgate.net These findings support a rate-limiting step involving the formation of the initial σ-complex intermediate. doi.orgresearchgate.net

The electronic properties of the silane have a pronounced effect on the thermodynamics of the oxidative addition. Studies with a series of electronically diverse triarylsilanes have shown that electron-deficient silanes favor the formation of the silyl palladium hydride product. rsc.orgresearchgate.net A Hammett analysis revealed that the reaction with triaryl silanes is approximately three times more sensitive to electronic effects than with dimethylaryl silanes. researchgate.net This trend is attributed to the strength of the resulting Pd-Si bond in the product complex. researchgate.net

The resulting silyl palladium hydride complexes can exhibit dynamic behavior in solution, with rapid interchange between the silicon and hydride ligands' coordination environments. researchgate.net This fluxional process is proposed to occur via an η²-Si-H intermediate. researchgate.net

Reactivity with Other Transition Metal Catalysts (Pt, Rh, Ru, Co, Ni)

This compound's reactivity extends beyond palladium to a host of other transition metals, where it is a key component in various catalytic hydrosilylation and reduction reactions.

Platinum (Pt): Platinum complexes are highly effective catalysts for the hydrosilylation of unsaturated bonds with this compound. acs.orgacs.org For instance, Pt(0) catalysts like those derived from Pt₂(dvs)₃ (dvs = divinyltetramethyldisiloxane) have been used for the hydrosilylation of 1,3-diynes with this compound to selectively form mono- or bis-silylated products. acs.orgacs.org The reaction of Pt(PCy₃)₂ (PCy₃ = tricyclohexylphosphine) with this compound leads to the formation of the stable platinum silyl hydride complex, cis-Pt(PCy₃)₂(H)(SiPh₃). capes.gov.br

Rhodium (Rh): Rhodium catalysts are also widely employed in reactions involving this compound. acs.orgfigshare.com For example, CpRh complexes (Cp = pentamethylcyclopentadienyl) have been shown to catalyze the hydrosilylation of phenylacetylene (B144264) with this compound, with the selectivity for either the β-Z or β-E isomer being tunable by the choice of the rhodium catalyst's ligand set. acs.orgfigshare.com Specifically, [CpRhCl₂]₂ promotes the formation of the β-Z isomer, while CpRh(BINAP)₂ yields the β-E isomer with high selectivity. acs.org Rhodium complexes like Rh(acac)(CO)₂ have also been used for the silylformylation of alkynals with this compound. msu.edu

Ruthenium (Ru): Ruthenium catalysts, such as Ru₃(CO)₁₂, are effective for the hydrosilylation of various functional groups with this compound. msu.eduresearchgate.net For example, the hydrosilylation of benzothiazoles with this compound can be achieved using a catalytic amount of Ru₃(CO)₁₂. researchgate.net Ruthenium carbene complexes have also been used to mediate the hydrosilylation of alkynes with this compound. researchgate.net

Cobalt (Co): Cobalt complexes have emerged as effective catalysts for hydrosilylation reactions with this compound. nih.govresearchgate.net However, in some cobalt-catalyzed hydrosilylations of dienes, this compound has been observed to lead to reduction products rather than the expected hydrosilylation adducts. nih.gov For instance, in the presence of a (PDI)CoCl₂ [PDI = 2,6-bis(2,6-diisopropylphenyliminoethyl)pyridine] derived catalyst, this compound gave a low yield of the reduction product of (E)-1,3-dodecadiene. nih.gov

Nickel (Ni): Nickel catalysts are also utilized in reactions with this compound. msu.eduacs.org For example, an asymmetric cyclization/hydrosilylation of a ω-formyl-1,3-diene has been catalyzed by a Ni(0) complex in the presence of this compound. msu.edu In some cases, this compound has been noted to be less reactive than other silanes in Ni-catalyzed hydrosilylations. acs.org

The following table summarizes the reactivity of this compound with various transition metal catalysts and the typical products formed.

Transition MetalCatalyst ExampleReaction TypeTypical Product(s)
Palladium (Pd) [(μ-dcpe)Pd]₂Oxidative Addition(dcpe)Pd(H)(SiPh₃)
Platinum (Pt) Pt₂(dvs)₃Hydrosilylation of diynesMono- and bis-silylated enynes
Rhodium (Rh) [Cp*RhCl₂]₂Hydrosilylation of alkynesβ-Z vinylsilanes
Ruthenium (Ru) Ru₃(CO)₁₂Hydrosilylation of heterocyclesSilylated heterocycles
Cobalt (Co) (PDI)CoCl₂Hydrosilylation of dienesReduction products
Nickel (Ni) Ni(0) complexCyclization/HydrosilylationSilylated carbocycles

Lewis Acidic and Lewis Basic Properties of this compound and Its Derivatives

While organosilanes are not traditionally viewed as strong Lewis acids, this compound has been shown to exhibit sufficient Lewis acidity to catalyze certain organic transformations. researchgate.netresearchgate.net This Lewis acidity is attributed to the electrophilicity of the silicon center, which can be enhanced by the electron-withdrawing nature of the phenyl groups.

A notable application of this compound's Lewis acidity is in the ring-opening of epoxides with alcohols to afford β-alkoxy alcohols. researchgate.netresearchgate.net This reaction proceeds under nearly neutral conditions and demonstrates that this compound can act as a Lewis-acidic catalyst. researchgate.netresearchgate.net The proposed mechanism involves the activation of the epoxide by coordination to the silicon center of this compound, facilitating nucleophilic attack by the alcohol.

Furthermore, in combination with a strong Lewis acid such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), this compound can form a highly reactive silylium-like species. This combination is effective in the reduction of various functional groups, including the deoxygenation of alcohols. msu.edu

The Si-H bond in this compound also imparts hydridic character to the hydrogen atom, allowing it to act as a hydride donor, particularly in the presence of a Lewis acid that can activate a substrate. gelest.com This dual nature—Lewis acidity at the silicon center and hydridic character of the hydrogen—underpins much of its reactivity in reduction reactions.

Role in Frustrated Lewis Pair (FLP) Chemistry

Frustrated Lewis Pairs (FLPs) are combinations of sterically hindered Lewis acids and bases that are unable to form a classical adduct. This "frustration" leads to unique reactivity, enabling the activation of small molecules. mdpi.comanr.fr this compound can participate in FLP-type chemistry, particularly in conjunction with strong Lewis acids like B(C₆F₅)₃. researchgate.netcore.ac.ukcardiff.ac.uk

In the context of CO₂ reduction, the combination of a silane and a strong Lewis acid can act as an FLP system. researchgate.netresearchgate.net While this compound itself was found to be unreactive towards CO₂ reduction in some studies, its combination with B(C₆F₅)₃ can facilitate the hydrosilylation of CO₂ to silyl formates. researchgate.netresearchgate.net In these systems, the Lewis acid is thought to activate the CO₂ molecule, while the silane serves as the hydride source. The steric bulk of the triphenylsilyl group can contribute to the frustration in such systems.

The use of this compound with B(C₆F₅)₃ has also been applied to the hydrosilylation of other unsaturated substrates, where the FLP mechanism is invoked to explain the observed reactivity. msu.educardiff.ac.uk

Coordination at Silicon Centers: Steric and Electronic Influences

The coordination environment around the silicon atom in this compound and its derivatives is significantly influenced by both steric and electronic factors. The three phenyl groups attached to the silicon center create substantial steric bulk, which plays a crucial role in directing the outcome of chemical reactions. rsc.org

Steric Effects: The steric hindrance provided by the triphenylsilyl group can influence the regioselectivity and stereoselectivity of catalytic reactions. For example, in hydrosilylation reactions, the bulky triphenylsilyl group may favor addition to the less sterically crowded position of an unsaturated substrate. In some cases, the steric bulk can also inhibit reactivity. For instance, in Hiyama cross-coupling reactions, triphenylsilanes often exhibit lower efficiency due to their steric bulk. A study on photoinduced hydrosilylation found that diphenylsilane (B1312307) was more efficient than this compound, attributing the difference to the lower steric hindrance of the former. rsc.org

Electronic Effects: The phenyl groups in this compound are electron-withdrawing, which increases the electrophilicity of the silicon center. This electronic effect enhances the Lewis acidity of this compound and influences its reactivity in oxidative addition reactions with transition metals. rsc.orgresearchgate.net As mentioned in section 8.1, electron-deficient silanes, including those with aryl substituents, generally favor the formation of silyl metal hydride complexes. rsc.orgresearchgate.net The electronic properties of the triphenylsilyl group can be compared to other silyl groups using parameters like the Taft steric parameter (E_s) and electronic parameters, although direct comparisons can be complex due to the interplay of both effects. researchgate.netoup.comrsc.org

The interplay of steric and electronic effects of the triphenylsilyl group is a key factor in determining its coordination behavior and reactivity in organometallic chemistry.

Exploitation of Silicon-Based Tridentate Ligands

The this compound framework can be functionalized to create multidentate ligands for coordination chemistry. By introducing donor groups at the ortho-positions of the phenyl rings, tridentate ligands with a "propeller" shape can be synthesized. rsc.org These ligands can create a well-defined coordination pocket around a metal center, influencing its catalytic activity and selectivity.

A notable example is the synthesis of tridentate Lewis acids based on ortho-substituted triphenylsilanes. rsc.org These were prepared starting from tris(2-bromophenyl)fluorosilane, which was then converted into derivatives bearing Lewis acidic groups like alanes. rsc.org Such molecules are designed to act as hosts for tridentate Lewis basic guest molecules. rsc.org

While the direct use of this compound to form simple tridentate ligands is not common, the triphenylsilyl scaffold provides a rigid and sterically defined platform for the design of more complex ligand architectures. rsc.orgresearchgate.net The development of silicon-based tridentate ligands is an active area of research, with applications in catalysis and small molecule activation. researchgate.neteuropa.eumdpi.com

Activation of Small Molecules (e.g., CO₂, H₂)

This compound and its coordination complexes have shown potential in the activation of small, relatively inert molecules like carbon dioxide (CO₂) and dihydrogen (H₂). upenn.edugoogle.com

Activation of CO₂: As discussed in the context of FLP chemistry, this compound, in combination with a strong Lewis acid like B(C₆F₅)₃, can be used for the catalytic hydrosilylation of CO₂. researchgate.net The reaction typically yields silyl formates as the initial reduction product. researchgate.net This transformation is significant as it represents a method for the chemical fixation of CO₂ into more useful chemical feedstocks. The activation of CO₂ is thought to occur through its interaction with the Lewis acidic component of the catalytic system. cardiff.ac.uk

Activation of H₂: The Si-H bond in this compound can undergo exchange reactions with dihydrogen (or its isotope, deuterium (B1214612), D₂). For instance, cobalt(I) complexes have been shown to be efficient precatalysts for H/D exchange reactions between D₂ and hydrosilanes, including this compound. This indicates the ability of the system to activate the H-H bond of dihydrogen and the Si-H bond of this compound.

The ability of this compound-based systems to activate small molecules is a promising area for the development of new catalytic processes for sustainable chemistry. anr.frupenn.edu

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for triphenylsilane, and how can researchers optimize purity and yield?

  • Methodological Answer : this compound is commonly synthesized via reduction of triphenylchlorosilane using lithium aluminum hydride (LiAlH₄) or similar reducing agents. Key steps include:

  • Reagent Selection : Use high-purity starting materials (e.g., 97% triphenylchlorosilane) to minimize side reactions .
  • Purification : Column chromatography with pentane or hexane as eluents effectively isolates this compound, achieving ≥97% purity .
  • Characterization : Confirm structure and purity via ¹H/¹³C NMR (e.g., δ 0.60 ppm for Si–H in CDCl₃) and FT-IR (Si–H stretch at ~2100–2200 cm⁻¹) .

Q. How can researchers characterize the stability and reactivity of this compound under varying experimental conditions?

  • Methodological Answer :

  • Stability Tests : Conduct kinetic studies in solvents like chloroform or pentane under inert atmospheres (argon/nitrogen) to monitor Si–H bond degradation via UV-Vis or NMR .
  • Reactivity Screening : Test hydride transfer efficiency in reduction reactions (e.g., carbonyl groups) and compare with other silanes (e.g., trimethoxysilane) to assess relative nucleophilicity .

Q. What spectroscopic techniques are most reliable for identifying this compound in complex mixtures?

  • Methodological Answer :

  • NMR : ¹H NMR resolves Si–H protons (δ 0.60–1.93 ppm), while ¹³C NMR detects aromatic carbons (δ 75–130 ppm) .
  • IR Spectroscopy : The Si–H stretching vibration (~2100–2200 cm⁻¹) is a definitive marker .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular ion peaks at m/z 260.40 (C₁₈H₁₆Si⁺) .

Advanced Research Questions

Q. How does this compound participate in catalytic alkyne metathesis, and what mechanistic insights are critical for reaction design?

  • Methodological Answer :

  • Role in Catalysis : this compound acts as a stoichiometric reductant in molybdenum-catalyzed alkyne metathesis, regenerating active catalysts by reducing Mo(VI) intermediates .
  • Mechanistic Probes : Use deuterated this compound (Ph₃SiD) to track hydride transfer via isotopic labeling in NMR or MS .
  • Optimization : Adjust silane-to-catalyst ratios (e.g., 1:1 to 2:1) and monitor reaction progress via GC-MS to minimize by-products .

Q. What experimental strategies resolve contradictions in spectroscopic data for this compound-derived intermediates?

  • Methodological Answer :

  • Data Triangulation : Combine NMR, IR, and X-ray crystallography to confirm ambiguous signals (e.g., overlapping aromatic protons) .
  • Solvent Effects : Test in non-polar (pentane) vs. polar (chloroform) solvents to isolate solvent-induced shifts in Si–H IR peaks .
  • Computational Validation : Use DFT calculations (e.g., Gaussian) to simulate NMR/IR spectra and cross-validate experimental data .

Q. How can researchers design experiments to investigate solvent effects on this compound’s reactivity in hydride transfer reactions?

  • Methodological Answer :

  • Solvent Screening : Compare reaction rates in aprotic (THF, DCM) vs. protic (isopropanol) solvents using kinetic assays (e.g., UV-Vis monitoring of carbonyl reduction) .
  • Activation Parameters : Calculate ΔH‡ and ΔS‡ via Eyring plots at multiple temperatures (e.g., 25–60°C) to elucidate solvent influence on transition states .

Q. What are the best practices for handling discrepancies between theoretical and experimental yields in this compound-mediated syntheses?

  • Methodological Answer :

  • By-Product Analysis : Use LC-MS or preparative TLC to identify side products (e.g., disiloxanes from hydrolysis) and adjust reaction conditions (e.g., drier solvents) .
  • Yield Optimization : Conduct Design of Experiments (DoE) to vary parameters (temperature, stoichiometry) and identify optimal ranges via response surface methodology .

Data Management and Reporting

Q. How should researchers document this compound-related data to ensure reproducibility and compliance with NIH guidelines?

  • Methodological Answer :

  • Detailed Protocols : Report exact solvent volumes, catalyst loadings, and purification steps (e.g., “column chromatography with pentane, Rf = 0.3”) .
  • Ethical Compliance : Adhere to NIH preclinical guidelines by disclosing batch numbers, purity certificates, and safety data (e.g., handling under argon) .

Q. What frameworks are effective for synthesizing contradictory findings in this compound research?

  • Methodological Answer :

  • Systematic Reviews : Categorize studies by reaction type (e.g., reductions, polymerizations) and use meta-analysis to identify trends in conflicting data .
  • Critical Appraisal : Apply the PRISMA checklist to evaluate study quality, focusing on sample size, controls, and statistical rigor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.